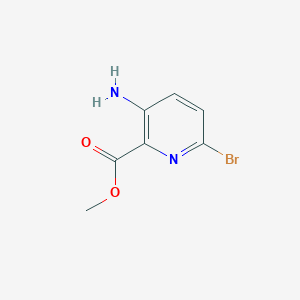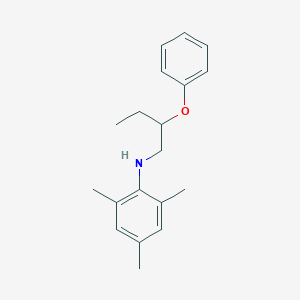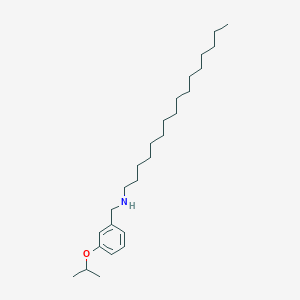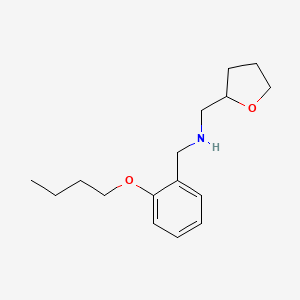
Methyl 3-amino-6-bromopicolinate
概要
説明
“Methyl 3-amino-6-bromopicolinate” is an organic compound with the molecular formula C7H7BrN2O2 . It has a molecular weight of 231.05 . The IUPAC name for this compound is methyl 3-amino-6-bromo-2-pyridinecarboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Synthesis and Characterization in Organic Chemistry
Methyl 3-amino-6-bromopicolinate and related compounds play a crucial role in organic synthesis and characterization. For instance, the synthesis of 2-methyl-3-aminoquinazolin-4(3H)-ones Schiff bases involves the treatment of 3-amino-2-methylquinazoline/6-bromo-2-methylquinazoline-4(3H)-ones with various secondary amines and formaldehyde. This process has been explored for its potential antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Biological and Medicinal Applications
This compound derivatives are investigated in the medicinal field for their potential biological activities. Studies have demonstrated the synthesis of novel pyrimidine derivatives, which exhibit significant analgesic activity without ulcerogenic effects (Chaudhary et al., 2012). Furthermore, the synthesis of various quinazolinones, including 3-amino-2-methyl-6-bromoquinazolin-4(3H)-ones, has shown promise in antimicrobial activity (Patel et al., 2006).
Supramolecular Chemistry
In the field of supramolecular chemistry, copper(II) complexes with 6-methylpicolinic and 6-bromopicolinic acid have been synthesized and characterized for their spectroscopic, thermal, and magnetic properties. These complexes exhibit interesting behaviors, including paramagnetic and antiferromagnetic interactions (Kukovec et al., 2008).
Photophysics and Photochemistry
The photochemistry of 6-bromopicolinate ions has been studied, revealing insights into heterolytic and homolytic photodehalogenation processes. These studies are crucial for understanding the photochemical behavior of bromo-substituted compounds in various environments (Rollet et al., 2006).
Catalysis and Chemical Reactions
This compound derivatives are instrumental in catalytic processes. For example, the efficient synthesis of pyrrolo[2,3-d]pyrimidines through a Cu(I)/6-methylpicolinic acid catalyzed coupling reaction highlights the utility of these compounds in creating complex heterocyclic structures (Jiang et al., 2015).
Safety and Hazards
“Methyl 3-amino-6-bromopicolinate” is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261 and P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
This compound is a derivative of picolinic acid, which is known to chelate metal ions and may interact with metalloproteins
Mode of Action
It is known that the amino and carboxylate groups in its structure could potentially form hydrogen bonds and ionic interactions with its targets . The bromine atom might also be involved in halogen bonding .
Biochemical Pathways
The exact biochemical pathways influenced by Methyl 3-amino-6-bromopicolinate are currently unknown. Given its structural similarity to picolinic acid, it might be involved in pathways related to metal ion homeostasis . More research is needed to elucidate its role in biochemical pathways.
Pharmacokinetics
Factors such as its lipophilicity, water solubility, and molecular weight could influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Its potential to chelate metal ions suggests it might influence processes that depend on metal ion cofactors .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its stability might be affected by temperature and light exposure . The pH and ionic strength of the environment could also influence its interactions with targets .
特性
IUPAC Name |
methyl 3-amino-6-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETASVOVQOWEBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670385 | |
| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
866775-09-9 | |
| Record name | 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389327.png)

![N-{2-[2-(Sec-butyl)phenoxy]propyl}-4-fluoroaniline](/img/structure/B1389334.png)

![N-(3-Chloro-4-methylphenyl)-N-[2-(3-methylphenoxy)propyl]amine](/img/structure/B1389336.png)

![5-Chloro-N-[2-(4-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389340.png)
![N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine](/img/structure/B1389342.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3,5-dimethylaniline](/img/structure/B1389343.png)
![2,5-Dimethoxy-N-[2-(4-methylphenoxy)butyl]aniline](/img/structure/B1389344.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-1-heptanamine](/img/structure/B1389345.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-2,5-dimethylaniline](/img/structure/B1389346.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}cyclohexanamine](/img/structure/B1389348.png)